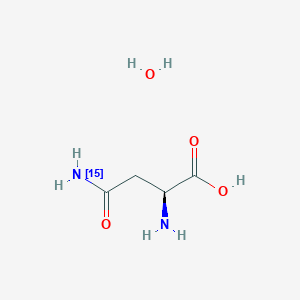
L-Asparagine-amide-15N (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled compound of L-Asparagine, where the amide nitrogen is replaced with the nitrogen-15 isotope. This compound is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-amide-15N (monohydrate) typically involves the amidation of L-Aspartic acid with ammonia-15N. The reaction is catalyzed by asparagine synthetase in the presence of adenosine triphosphate (ATP). The reaction conditions include maintaining a controlled temperature and pH to ensure the optimal activity of the enzyme.
Industrial Production Methods
Industrial production of L-Asparagine-amide-15N (monohydrate) involves fermentation processes using genetically modified microorganisms that express high levels of asparagine synthetase. The fermentation broth is then subjected to purification processes, including crystallization and drying, to obtain the final product in its monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.
Oxidation: The compound can be oxidized to form L-Aspartic acid.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
Hydrolysis: L-Aspartic acid and ammonia-15N.
Oxidation: L-Aspartic acid.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
L-Asparagine-amide-15N (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in research related to cancer metabolism and neurological disorders.
Industry: Employed in the production of labeled compounds for pharmaceutical research.
Wirkmechanismus
L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .
Vergleich Mit ähnlichen Verbindungen
L-Asparagine-amide-15N (monohydrate) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Asparagine-15N2: Labeled with two nitrogen-15 isotopes.
L-Glutamine-15N: Another nitrogen-15 labeled amino acid.
L-Asparagine-13C4,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
These compounds are used in similar research applications but differ in their specific isotopic compositions and labeling patterns.
Eigenschaften
Molekularformel |
C4H10N2O4 |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1; |
InChI-Schlüssel |
RBMGJIZCEWRQES-UEFLAVRISA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)[15NH2].O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
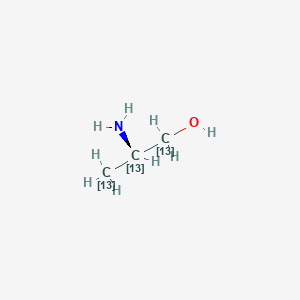
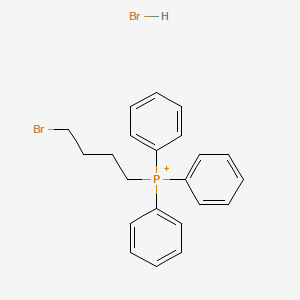



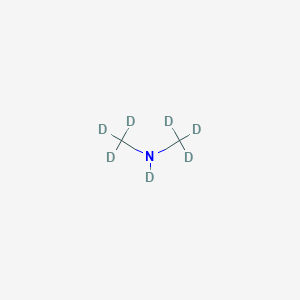
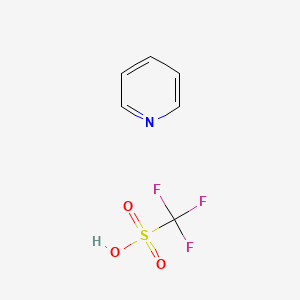

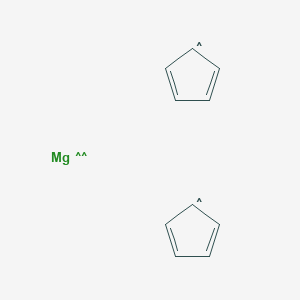

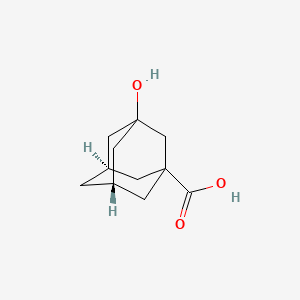
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
